(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol
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Overview
Description
(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol, also known as (2S)-2-propanol-1,1,1-trifluoro-3-phenylsulfanyl, is an organofluorine compound used in a variety of scientific research applications. It is a highly versatile compound that can be used in a variety of synthetic and medicinal applications. The compound has a wide range of properties, including high solubility in a variety of solvents, low volatility, and low toxicity. It has been used in the synthesis of a variety of organic compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Kinetic Studies and Oxidation Reactions
- The kinetics of oxidation reactions involving compounds like 1,1,1-trifluoro-2-propanol by potassium tetraoxoferrate(VI) have been studied, providing insights into reaction mechanisms and the formation of ketones (Norcross et al., 1997).
Applications in Stereocontrolled Synthesis
- Highly stereocontrolled access to 1,1,1-trifluoro-2,3-epoxypropane is achieved via lipase-mediated kinetic resolution of 1,1,1-trifluoro-3-(phenylthio)propan-2-ol, showcasing its potential in precise chemical synthesis (Shimizu et al., 1996).
Cholesterol Ester Transfer Protein Inhibition
- The compound was utilized in the synthesis of a potent cholesteryl ester transfer protein (CETP) inhibitor, highlighting its application in therapeutic molecule development (Li et al., 2010).
Polymerization Initiator Applications
- The compound's use in polymerizations, specifically in forming various ethylenic monomers initiated by superacids, is documented, indicating its role in advanced polymer synthesis (Souverain et al., 1980).
Investigating Hydrogen Bonding Dynamics
- Fourier transform infrared spectroscopy studies of similar compounds like 1,1,1-trifluoro-2-propanol provide insights into hydrogen bonding and molecular interaction dynamics (Schaal et al., 2000).
Pyrolytic Reaction Studies
- Gas-phase pyrolytic reactions of derivatives of 3-phenylsulfanyl-1-propanol, including kinetic and mechanistic studies, are an area of active research, contributing to our understanding of chemical reaction pathways (Dib et al., 2008).
Ring-Opening Polymerization Catalyst
- The compound's derivative has been used as an initiator in the ring-opening polymerization of δ-valerolactone, demonstrating its role in catalysis and polymer chemistry (Kakuchi et al., 2010).
In Synthesis of Novel Compounds
- The compound plays a role in the synthesis of novel chemical structures, such as 1,2-Dis(1,3-diphenylpropan-2-yl)disulfane, showcasing its utility in creating new molecular entities (Feng, 2013).
Trifluoromethylated Compounds Production
- It serves as a precursor in the synthesis of trifluoromethylated compounds, an important class of chemicals with various applications (Tsuge et al., 1995).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as thermolysin .
Mode of Action
This interaction could involve the formation of a covalent bond with the enzyme, altering its structure and function .
Biochemical Pathways
Sulfanyl compounds often participate in redox reactions, which are crucial for various biochemical processes
Pharmacokinetics
Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Based on its potential interaction with enzymes, it could alter cellular processes regulated by these enzymes, leading to changes in cell function .
properties
IUPAC Name |
(2S)-1,1,1-trifluoro-3-phenylsulfanylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c10-9(11,12)8(13)6-14-7-4-2-1-3-5-7/h1-5,8,13H,6H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPXRBHWUYVMRH-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@H](C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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